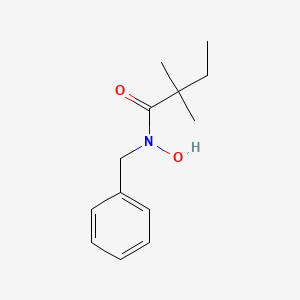

N-benzyl-N-hydroxy-2,2-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

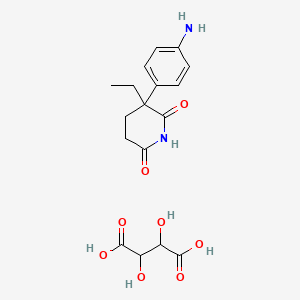

“N-benzyl-N-hydroxy-2,2-dimethylbutanamide” is a chemical compound with the molecular formula C13H19NO2 . It is used in various chemical synthesis studies .

Molecular Structure Analysis

The molecular structure of “N-benzyl-N-hydroxy-2,2-dimethylbutanamide” consists of 13 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The exact mass is 180.138290 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-N-hydroxy-2,2-dimethylbutanamide” include a molecular weight of 221.30 . The compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 20 Ų .Scientific Research Applications

Application in Systemic Inflammatory Response Syndrome (SIRS)

Specific Scientific Field

This application falls under the field of Immunology .

Summary of the Application

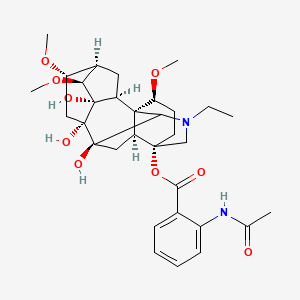

RIPA-56 has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) .

Methods of Application

RIPA-56 is a potent, selective, and metabolically stable inhibitor of receptor-interacting protein 1 (RIP1) kinase . It blocks the activity of RIP1 kinase, allowing for cell survival and proliferation in the presence of death receptor ligands .

Results or Outcomes

In the SIRS mice disease model, RIPA-56 efficiently reduced tumor necrosis factor alpha (TNFα)-induced mortality and multiorgan damage .

Application in Aging of the Mouse Male Reproductive System

Specific Scientific Field

This application falls under the field of Reproductive Biology .

Summary of the Application

RIPA-56 has been shown to block necroptosis and aging of the mouse male reproductive system .

Methods of Application

The specific methods of application are not detailed in the sources, but it is likely that RIPA-56 was administered to the mice in a controlled manner .

Results or Outcomes

The specific results or outcomes are not detailed in the sources, but it is stated that RIPA-56 was successful in blocking necroptosis and aging of the mouse male reproductive system .

Application in Multiple Sclerosis (MS)

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

RIPA-56 has been shown to protect myelin structures by blocking the demyelination and inflammation of spinal cord white matter in mice experimental autoimmune encephalomyelitis (EAE)-induced models, halting the progression of multiple sclerosis (MS) .

Methods of Application

RIPA-56 is administered to EAE-induced mice models to inhibit the activity of RIP1 kinase .

Results or Outcomes

The administration of RIPA-56 was successful in halting the progression of MS by protecting myelin structures and blocking the demyelination and inflammation of spinal cord white matter .

properties

IUPAC Name |

N-benzyl-N-hydroxy-2,2-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYVHIKSFXVDBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-hydroxy-2,2-dimethylbutanamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)